2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol
Overview
Description
“2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is a chemical compound with the molecular formula C13H21NO2 . It is a member of phenols, a primary amino compound, a monomethoxybenzene, and a phenylethylamine .
Synthesis Analysis
The synthesis of “this compound” could involve reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 48 bonds, including 20 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for this compound. These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can undergo either SN1 or SN2 reactions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 223.31 g/mol . More detailed physical and chemical properties would require additional specific experimental data.Scientific Research Applications
Chlorogenic Acid: A Versatile Phenolic Compound
Chlorogenic Acid (CGA) exemplifies the broad utility of phenolic compounds, showcasing antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity properties. CGA's role in modulating lipid and glucose metabolism underscores its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, and diabetes. Its widespread occurrence in natural sources like green coffee and tea highlights its importance in dietary considerations and therapeutic applications (Naveed et al., 2018).
Thymol: A Natural Phenolic with Broad Pharmacological Properties
Thymol is another phenolic compound known for its extensive pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. It plays a significant role in treating various diseases and conditions, indicating the therapeutic potential of phenolics. Thymol's bioactivity is a testament to the importance of phenolic compounds in natural medicine and pharmaceutical development (Nagoor Meeran et al., 2017).
Future Directions
The future directions of “2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol” could involve its potential use in various chemical reactions and syntheses. For instance, it could be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles .
Properties
IUPAC Name |
2-ethoxy-4-[(2-methylpropylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-16-13-7-11(5-6-12(13)15)9-14-8-10(2)3/h5-7,10,14-15H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMXMBKLEGVJSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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